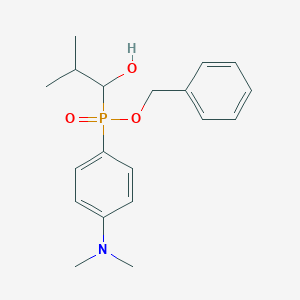
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate, also known as EFBMPTC, is a synthetic compound that has gained interest in the scientific community due to its potential use in the development of new drugs.
Mecanismo De Acción
Target of Action
The primary target of Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is mycolic acid synthesized by Pks 13 , which is identified as a perfect target . This compound has been found to exhibit good potency in inhibiting the growth of bacteria, including E. coli, P. aeruginosa, Salmonella, and S. aureus .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of mycolic acid by Pks 13 . The disruption of these pathways leads to the inhibition of bacterial growth .
Pharmacokinetics
These compounds have shown similar elimination half-life (t½) and clearance (Cl) values . More research is needed to determine the exact ADME properties of this compound.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, including E. coli, P. aeruginosa, Salmonella, and S. aureus . This is achieved through the disruption of mycolic acid synthesis, a crucial component of the bacterial cell wall .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate is its relatively simple synthesis method, which makes it an attractive candidate for further research and development. However, one limitation is the lack of comprehensive studies on its pharmacokinetics and pharmacodynamics, which may hinder its development as a drug candidate.
Direcciones Futuras
There are several potential future directions for research on Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate. One area of interest is the development of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis. Another area of interest is the development of this compound as an anticancer agent, particularly in combination with other drugs. Additionally, further studies on the pharmacokinetics and pharmacodynamics of this compound are needed to fully understand its potential as a drug candidate.
In conclusion, this compound is a synthetic compound with potential use in the development of new drugs. Its anti-inflammatory and anticancer activity, low toxicity profile, and simple synthesis method make it an attractive candidate for further research and development. However, further studies are needed to fully understand its pharmacokinetics and pharmacodynamics and to explore its potential as a drug candidate for various diseases.
Métodos De Síntesis
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate can be synthesized through a multi-step process involving the reaction between 2-fluorobenzoyl chloride and 5-methyl-4-phenylthiophene-3-carboxylic acid in the presence of triethylamine. The resulting intermediate is then treated with ethyl chloroformate and triethylamine to yield the final product.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-fluorobenzamido)-5-methyl-4-phenylthiophene-3-carboxylate has been the subject of several scientific studies due to its potential use as a drug candidate. One study found that this compound exhibited potent anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another study showed that this compound had potent antitumor activity against several cancer cell lines, indicating its potential use as an anticancer agent.
Análisis Bioquímico
Biochemical Properties
It has been identified as a phosphodiesterase IV inhibitor . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in the regulation of cyclic nucleotide levels within cells .
Cellular Effects
Given its role as a phosphodiesterase IV inhibitor, it may influence cell function by modulating cyclic nucleotide levels, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a phosphodiesterase IV inhibitor, it may exert its effects at the molecular level by binding to and inhibiting the activity of phosphodiesterase IV, leading to increased levels of cyclic nucleotides within cells .
Propiedades
IUPAC Name |
ethyl 2-[(2-fluorobenzoyl)amino]-5-methyl-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO3S/c1-3-26-21(25)18-17(14-9-5-4-6-10-14)13(2)27-20(18)23-19(24)15-11-7-8-12-16(15)22/h4-12H,3H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHBDLBFBBDISH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[(3E)-2-(3-chlorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383382.png)
![prop-2-en-1-yl 2-{3-hydroxy-4-[(4-methylphenyl)carbonyl]-2-oxo-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383383.png)
![methyl 2-[(3E)-2-(4-chlorophenyl)-3-[hydroxy-(4-methoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383384.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383385.png)
![N-[1-(diethylamino)ethylidene]-N'-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]urea](/img/structure/B383388.png)

![methyl 2-[(4E)-4-[(4-fluorophenyl)-hydroxymethylidene]-2,3-dioxo-5-thiophen-2-ylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383391.png)

![Isopentyl 4-(dimethylamino)phenyl[hydroxy(3,4,5-trimethoxyphenyl)methyl]phosphinate](/img/structure/B383394.png)

![1-[4-(5-Fluoro-2-methoxybenzyl)-1-piperazinyl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B383397.png)

![4-(4-Methyl-1-piperazinyl)-6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B383402.png)

